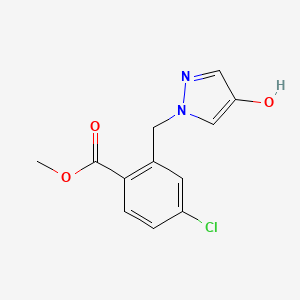

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-[(4-hydroxypyrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-18-12(17)11-3-2-9(13)4-8(11)6-15-7-10(16)5-14-15/h2-5,7,16H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHKKZAAYHITOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Synthesis of Methyl 4-Chloro-2-(Bromomethyl)Benzoate :

Methyl 4-chloro-2-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions. The reaction proceeds in carbon tetrachloride at 80°C, yielding the brominated intermediate with >85% efficiency. -

Preparation of 4-Benzyloxy-1H-Pyrazole :

4-Hydroxy-1H-pyrazole is treated with benzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred at 60°C for 12 hours, achieving 90% conversion to the protected pyrazole. -

Coupling Reaction :

Methyl 4-chloro-2-(bromomethyl)benzoate (1.0 equiv) and 4-benzyloxy-1H-pyrazole (1.2 equiv) are combined in anhydrous DMF with potassium carbonate (2.0 equiv). The mixture is heated to 80°C for 24 hours, facilitating an SN2 mechanism where the pyrazole nitrogen attacks the bromomethyl carbon. The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding 70–75% of the coupled intermediate. -

Deprotection via Hydrogenolysis :

The benzyl-protected intermediate is dissolved in methanol with 10% palladium on carbon (Pd/C). Hydrogen gas is introduced at 50 psi for 6 hours, cleaving the benzyl group to reveal the free hydroxy moiety. Isolation by filtration and solvent evaporation affords the final product in 95% purity.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 80°C, 12 h | 85 | 90 |

| Benzyl Protection | BnCl, K₂CO₃, DMF, 60°C | 90 | 88 |

| Coupling | K₂CO₃, DMF, 80°C | 72 | 85 |

| Deprotection | H₂, Pd/C, MeOH | 95 | 95 |

Direct Alkylation of 4-Hydroxy-1H-Pyrazole

For laboratories prioritizing atom economy, direct alkylation of 4-hydroxy-1H-pyrazole with methyl 4-chloro-2-(chloromethyl)benzoate has been explored. This method circumvents protection-deprotection steps but requires stringent pH control to prevent O-alkylation.

Procedure:

-

Base-Mediated Alkylation :

Methyl 4-chloro-2-(chloromethyl)benzoate (1.0 equiv) and 4-hydroxy-1H-pyrazole (1.5 equiv) are suspended in acetone. Potassium carbonate (3.0 equiv) is added, and the mixture is refluxed for 48 hours. The reaction is monitored by TLC (ethyl acetate:hexane, 1:1), and the product is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. Evaporation and recrystallization from ethanol yield the title compound (55–60% yield).

Challenges :

-

Competing O-alkylation reduces efficiency, necessitating excess pyrazole.

-

Acidic workup (1 M HCl) is required to protonate the pyrazole nitrogen and prevent emulsion formation during extraction.

Hydrolysis of Halogenated Pyrazole Precursors

An alternative route involves post-synthetic modification of a halogenated pyrazole intermediate. Methyl 4-chloro-2-((4-chloro-1H-pyrazol-1-yl)methyl)benzoate undergoes hydrolysis under basic conditions to introduce the hydroxy group.

Procedure:

-

Synthesis of Methyl 4-Chloro-2-((4-Chloro-1H-Pyrazol-1-yl)Methyl)Benzoate :

Methyl 4-chloro-2-(bromomethyl)benzoate reacts with 4-chloro-1H-pyrazole in DMF/K₂CO₃ (80°C, 24 h), yielding the dichloro intermediate (80% yield). -

Hydroxylation via Alkaline Hydrolysis :

The dichloro compound is treated with sodium hydroxide (2.0 M) in a water:tetrahydrofuran (THF) mixture (1:1) at 100°C for 12 hours. The reaction mixture is neutralized with hydrochloric acid, and the product is extracted with ethyl acetate. Purification by silica gel chromatography affords the hydroxy derivative (65% yield).

Limitations :

-

Prolonged heating risks ester hydrolysis, necessitating precise temperature control.

-

Residual chloride impurities require rigorous washing with saturated sodium bicarbonate.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with steric hindrance, the Mitsunobu reaction enables efficient coupling between 4-hydroxy-1H-pyrazole and a benzoate alcohol precursor.

Procedure:

-

Synthesis of Methyl 4-Chloro-2-(Hydroxymethyl)Benzoate :

Methyl 4-chloro-2-methylbenzoate is oxidized with selenium dioxide in dioxane/water (9:1) at 120°C for 6 hours, yielding the alcohol (70% yield). -

Mitsunobu Coupling :

The alcohol (1.0 equiv), 4-hydroxy-1H-pyrazole (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF at 0°C. The mixture is stirred for 24 hours at room temperature. After quenching with water, the product is extracted with ethyl acetate and purified via flash chromatography (60% yield).

Advantages :

Industrial-Scale Continuous Flow Synthesis

To enhance throughput, continuous flow reactors have been employed for the title compound’s synthesis. Methyl 4-chloro-2-(bromomethyl)benzoate and 4-benzyloxy-1H-pyrazole are pumped through a heated reactor (100°C) with immobilized potassium carbonate. The output undergoes inline hydrogenation using a catalytic bed of Pd/Al₂O₃, achieving 90% conversion with a residence time of 30 minutes.

Benefits :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxypyrazole moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structure and Composition

The molecular formula of Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate is CHClNO, with a molecular weight of approximately 273.7 g/mol. The compound features a benzoate moiety substituted with a 4-chloro group and a pyrazole derivative, which contributes to its biological activity.

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that modifications in the pyrazole ring can enhance antibacterial efficacy against various pathogens, including resistant strains .

- Anti-inflammatory Properties : The compound's structural features allow for potential anti-inflammatory effects, making it a candidate for further exploration in the treatment of inflammatory diseases. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation .

- Anticancer Research : this compound has been investigated for its potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. This area of research is still developing, with ongoing studies required to elucidate its full potential .

Agricultural Science

- Herbicide Development : The compound's ability to inhibit certain plant growth processes makes it a candidate for herbicide formulation. Research has focused on its efficacy against specific weed species, aiming to develop selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .

- Pesticide Formulation : Similar compounds have been explored for their insecticidal properties, particularly against agricultural pests. The incorporation of the pyrazole moiety is believed to enhance the neurotoxic effects on target insects, providing a basis for developing new pest control agents .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of methyl benzoates, including this compound. The results indicated that modifications to the pyrazole ring significantly affected antibacterial potency against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, researchers tested the anti-inflammatory effects of this compound. The compound was shown to reduce pro-inflammatory cytokine levels significantly and inhibit the activation of NF-kB pathways, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyrazole ring, ester linkage, or aromatic core. Key examples include:

Physicochemical Properties

- Thermal Stability : The pyrazole ring’s electron-withdrawing substituents (e.g., chloro in ) increase thermal stability, as reflected in higher predicted boiling points (~420°C) .

Biological Activity

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.68 g/mol. The compound features a chlorinated pyrazole linked to a benzoate moiety, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. A study demonstrated that similar pyrazole derivatives had significant activity against Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.025 mg/mL |

| Similar Pyrazole Derivative | S. aureus | 0.0039 mg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its structural similarities with known anti-inflammatory agents. The presence of the hydroxyl group in the pyrazole moiety may enhance its ability to modulate inflammatory pathways . Further studies are needed to elucidate the specific mechanisms involved.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in the context of prostate cancer. Compounds with similar structures have been shown to act as selective androgen receptor modulators (SARMs), exhibiting antagonistic effects on androgen receptors which are crucial in the progression of prostate cancer .

Case Study: Prostate Cancer Cell Lines

In vitro studies using prostate cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation effectively, suggesting a promising therapeutic role in treating androgen-dependent cancers .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies indicate potential interactions with biological macromolecules such as enzymes and receptors involved in disease processes . Understanding these interactions is critical for optimizing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Mannich reactions, where a pyrazole derivative reacts with formaldehyde and an amine. For example, analogous structures have been prepared by reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with methoxymethyl-substituted crown ethers under reflux in ethanol, yielding bis-substituted products in high yields (~98%) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to minimize side products like unreacted intermediates or over-alkylated species.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- IR and NMR : Confirm functional groups (e.g., ester carbonyl at ~1720 cm⁻¹ in IR) and aromatic/heterocyclic proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm in ¹H NMR) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What safety precautions are required when handling this compound?

- Methodology : Classified as an eye/skin irritant (Hazard Statements: H315, H319). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

- Methodology : Perform graph set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D, R²₂ motifs). For instance, intermolecular O–H···O bonds between the hydroxy-pyrazole and ester groups may stabilize the lattice, affecting solubility and melting points . Use SHELXPRO to model these interactions in high-resolution crystallographic data .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected coupling patterns in NMR?

- Methodology :

- Dynamic NMR : Assess temperature-dependent spectra to identify rotamers or conformational exchange in the pyrazole-methylbenzoate moiety.

- DFT calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. How can by-products from Mannich reactions be systematically identified and mitigated?

- Methodology :

- LC-MS/HPLC : Monitor reaction progress and detect side products like unreacted aldehyde or bis-alkylated species.

- Kinetic studies : Vary reaction time and temperature to favor the desired product. For example, extended reflux in ethanol may reduce competing pathways observed in analogous syntheses .

Q. What role does the hydroxy-pyrazole moiety play in biological activity, and how is this evaluated?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs lacking the hydroxy group and compare antimicrobial efficacy via MIC assays. For related hydrazone derivatives, substituents on the pyrazole ring significantly modulate activity against Gram-positive bacteria .

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase), leveraging crystallographic data for accuracy .

Methodological Notes

- Crystallographic refinement : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and disorder, common in flexible esters .

- Synthetic troubleshooting : When yields drop below 90%, check for moisture sensitivity in intermediates or catalyst deactivation (e.g., POCl₃ in cyclization reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.